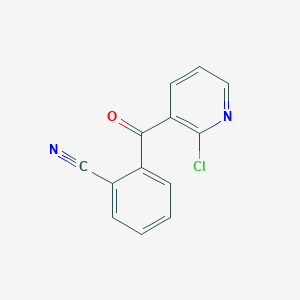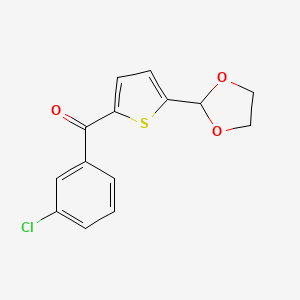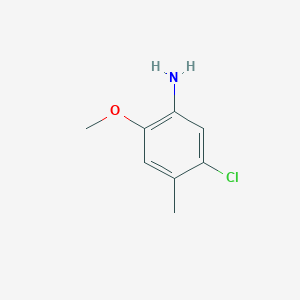
5-Chloro-2-méthoxy-4-méthylaniline
Vue d'ensemble
Description
5-Chloro-2-methoxy-4-methylaniline is a carcinogenic monocyclic amine . It is used in synthesizing dyes . The molecular formula is C8H10ClNO and it has an average mass of 171.624 Da .
Synthesis Analysis
The synthesis of 5-Chloro-2-methoxy-4-methylaniline involves methoxylation, reduction, and salt-forming reaction of 2,5-dichloronitrobenzene . It can also be synthesized through Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methoxy-4-methylaniline is represented by the InChI code1S/C8H10ClNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3 . The key for this structure is KXEKUVPQDXOCBG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-4-methylaniline has a molecular weight of 171.63 . It is a powder at room temperature .Applications De Recherche Scientifique
Étalon Analytique
“5-Chloro-2-méthoxy-4-méthylaniline” peut être utilisé comme étalon analytique pour la détermination de l'analyte dans divers échantillons. Cela comprend les eaux usées, les textiles et les échantillons de colorants capillaires commerciaux. Il peut être détecté par diverses techniques de chromatographie .
Synthèse de la Dibenzodiazocine
Ce composé peut être utilisé dans la synthèse de “2,8-dichloro-4,10-diméthyl-6H,12H-5,11-méthanodibenzo[b,f]-diazocine”. Cela est réalisé par réaction avec du paraformaldéhyde dans le toluène .
Production de Dérivés N-allylés
“this compound” peut également être utilisé dans la production de dérivés N-allylés. Ceci est réalisé par une monoallylation sélective catalysée au palladium avec de l'alcool allylique .
Intermédiaire en Synthèse Organique
Ce composé peut servir d'intermédiaire en synthèse organique. Il peut être utilisé pour produire d'autres produits chimiques, tels que “2-Méthoxy-N-méthylaniline”, “4-butoxy-2-méthylaniline” et “2-Chloro-5-méthylaniline”, entre autres .
Fabrication de Colorants
Compte tenu de ses propriétés structurelles, “this compound” peut être utilisé dans la fabrication de colorants. Sa présence dans les échantillons commerciaux de colorants capillaires suggère son utilisation dans cette industrie .
Surveillance Environnementale
Comme il peut être trouvé dans les eaux usées, “this compound” peut être utilisé comme marqueur pour la surveillance environnementale. Sa présence peut indiquer le rejet de certains déchets industriels .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEKUVPQDXOCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629462 | |
| Record name | 5-Chloro-2-methoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
569688-67-1 | |
| Record name | 5-Chloro-2-methoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)
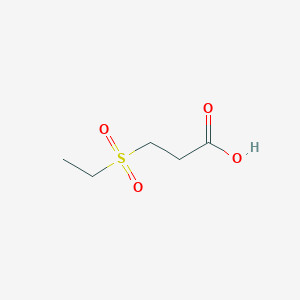
![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)
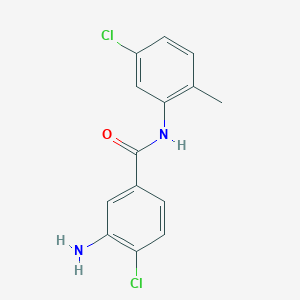
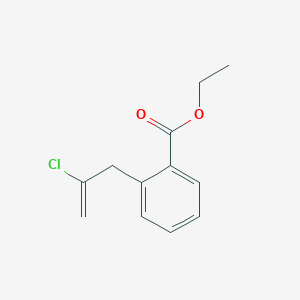



![cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613225.png)


